molecular formula C21H25N3S B15118615 1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile

1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile

Cat. No.: B15118615
M. Wt: 351.5 g/mol
InChI Key: KHPXHZPDMJQTJN-UHFFFAOYSA-N
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Description

1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile is a complex organic compound that features a thiazole ring, a piperidine ring, and a phenyl group. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and potential biological activities .

Preparation Methods

The synthesis of 1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile can be compared with other thiazole-containing compounds, such as:

Properties

Molecular Formula

C21H25N3S

Molecular Weight

351.5 g/mol

IUPAC Name

1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C21H25N3S/c22-16-21(18-8-2-1-3-9-18)10-12-24(13-11-21)14-19-15-25-20(23-19)17-6-4-5-7-17/h1-3,8-9,15,17H,4-7,10-14H2

InChI Key

KHPXHZPDMJQTJN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC(=CS2)CN3CCC(CC3)(C#N)C4=CC=CC=C4

Origin of Product

United States

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